2'-Fluoro-3-(3-methylphenyl)propiophenone
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Overview
Description
2’-Fluoro-3-(3-methylphenyl)propiophenone is an organic compound characterized by the presence of a fluorine atom at the 2’ position and a methyl group at the 3’ position on the phenyl ring of the propiophenone structure. This compound is known for its unique chemical properties and versatility in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-3-(3-methylphenyl)propiophenone typically involves the use of fluorinated reagents and aromatic ketones. One common method is the Friedel-Crafts acylation reaction, where a fluorinated benzene derivative reacts with a propiophenone precursor in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of 2’-Fluoro-3-(3-methylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes with optimized reaction parameters to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-3-(3-methylphenyl)propiophenone is utilized in diverse scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity, affecting the overall biological activity. The compound may participate in various biochemical pathways, leading to the formation of active metabolites or the modulation of specific cellular processes .
Comparison with Similar Compounds
Similar Compounds
3’-Fluoro-3-(2-methylphenyl)propiophenone: Similar structure but with the methyl group at the 2’ position.
2’-Fluoro-3’-(trifluoromethyl)propiophenone: Contains a trifluoromethyl group instead of a methyl group.
Uniqueness
2’-Fluoro-3-(3-methylphenyl)propiophenone is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom enhances the compound’s stability and can alter its interaction with biological targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNABBRRXNHQOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644085 |
Source
|
Record name | 1-(2-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-99-3 |
Source
|
Record name | 1-(2-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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